Einecs 282-664-3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

EINECS 282-664-3, également connu sous le nom de diméthylsulfoxyde, est un composé chimique de formule moléculaire C2H6OS. C'est un liquide incolore largement utilisé comme solvant dans diverses réactions chimiques et procédés industriels. Le diméthylsulfoxyde est connu pour sa capacité à pénétrer les membranes biologiques, ce qui le rend précieux dans les applications médicales et pharmaceutiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le diméthylsulfoxyde est généralement synthétisé par l'oxydation du sulfure de diméthyle en utilisant de l'oxygène ou du dioxyde d'azote comme agents oxydants. La réaction est effectuée dans des conditions contrôlées pour assurer la conversion complète du sulfure de diméthyle en diméthylsulfoxyde.

Méthodes de production industrielle

Dans les milieux industriels, le diméthylsulfoxyde est produit par l'oxydation du sulfure de diméthyle en utilisant de l'oxygène en présence d'un catalyseur. Le processus implique les étapes suivantes :

Oxydation : Le sulfure de diméthyle est oxydé en diméthylsulfoxyde en utilisant de l'oxygène.

Purification : Le diméthylsulfoxyde brut est purifié par distillation pour éliminer les impuretés et obtenir un produit de haute pureté.

Analyse Des Réactions Chimiques

Types de réactions

Le diméthylsulfoxyde subit diverses réactions chimiques, notamment :

Oxydation : Le diméthylsulfoxyde peut être encore oxydé en diméthylsulfone.

Réduction : Il peut être réduit en sulfure de diméthyle.

Substitution : Le diméthylsulfoxyde peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium peuvent être utilisés.

Substitution : Les nucléophiles comme l'hydrure de sodium et le méthylate de sodium sont couramment utilisés.

Principaux produits

Oxydation : Diméthylsulfone.

Réduction : Sulfure de diméthyle.

Substitution : Divers sulfoxydes substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Le diméthylsulfoxyde a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme solvant dans la synthèse organique et comme réactif dans diverses réactions chimiques.

Biologie : Employé en culture cellulaire et en cryoconservation en raison de sa capacité à pénétrer les membranes cellulaires.

Médecine : Utilisé comme agent de délivrance de médicaments et dans le traitement de la cystite interstitielle.

Industrie : Utilisé dans la production de polymères, de résines et d'autres produits chimiques industriels.

Mécanisme d'action

Le diméthylsulfoxyde exerce ses effets en pénétrant les membranes biologiques et en modifiant la perméabilité des cellules. Il interagit avec diverses cibles moléculaires, notamment les protéines et les lipides, entraînant des modifications de la fonction cellulaire. Les voies exactes impliquées dans son mécanisme d'action sont complexes et dépendent de l'application et de la concentration spécifiques utilisées.

Mécanisme D'action

Dimethyl Sulfoxide exerts its effects by penetrating biological membranes and altering the permeability of cells. It interacts with various molecular targets, including proteins and lipids, leading to changes in cellular function. The exact pathways involved in its mechanism of action are complex and depend on the specific application and concentration used.

Comparaison Avec Des Composés Similaires

Composés similaires

Diméthylsulfone : Un produit d'oxydation du diméthylsulfoxyde avec des propriétés de solvant similaires.

Sulfure de diméthyle : Un produit de réduction du diméthylsulfoxyde avec des propriétés chimiques différentes.

Unicité

Le diméthylsulfoxyde est unique en raison de sa capacité à pénétrer les membranes biologiques et de sa polyvalence en tant que solvant dans diverses réactions chimiques. Sa large gamme d'applications en chimie, biologie, médecine et industrie le distingue des autres composés similaires.

Activité Biologique

Overview of Einecs 282-664-3

Chemical Identity:

- Name: Lead and its compounds

- EINECS Number: 282-664-3

- CAS Number: 7439-92-1

Lead is a heavy metal known for its toxicity and potential to cause various health issues in humans and environmental organisms. Its compounds have been widely studied due to their implications in public health and ecological safety.

Toxicological Effects

Lead exposure can lead to various toxicological effects, particularly affecting the nervous system, reproductive system, and developmental processes. The following table summarizes key toxicological findings associated with lead exposure:

| Effect | Description | Source |

|---|---|---|

| Neurotoxicity | Lead exposure is linked to cognitive deficits and behavioral issues in children. | CDC (Centers for Disease Control) |

| Reproductive Toxicity | Suspected of damaging fertility and causing adverse developmental outcomes. | ECHA |

| Aquatic Toxicity | Very toxic to aquatic life; can cause long-term adverse effects in aquatic environments. | ECHA |

Lead exerts its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity: Lead interferes with various enzymes, particularly those involved in heme synthesis, leading to conditions such as anemia.

- Oxidative Stress: It induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components.

- Neurotransmitter Disruption: Lead affects neurotransmitter release and uptake, contributing to neurobehavioral changes.

Case Study 1: Neurodevelopmental Impact in Children

A study conducted by the CDC highlighted that children exposed to lead showed significant declines in IQ scores and increased behavioral problems. The study tracked children from birth to adolescence, revealing that even low levels of lead exposure could have lasting impacts on cognitive development.

Case Study 2: Environmental Impact on Aquatic Life

Research published in Environmental Science & Technology demonstrated that lead concentrations in water bodies led to significant mortality rates in fish species. The study assessed the long-term ecological effects of lead contamination, emphasizing the need for stringent regulations.

Regulatory Status

The regulatory landscape surrounding this compound reflects its recognized risks:

- REACH Registration: Under the REACH regulation, lead is classified as a substance of very high concern due to its toxicity.

- Environmental Regulations: It is subject to strict controls regarding its use and disposal to mitigate environmental contamination.

Propriétés

Numéro CAS |

84282-18-8 |

|---|---|

Formule moléculaire |

C22H33N3O4S |

Poids moléculaire |

435.6 g/mol |

Nom IUPAC |

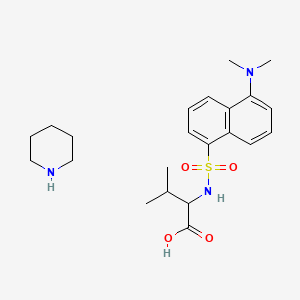

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid;piperidine |

InChI |

InChI=1S/C17H22N2O4S.C5H11N/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4;1-2-4-6-5-3-1/h5-11,16,18H,1-4H3,(H,20,21);6H,1-5H2 |

Clé InChI |

OSSMYKCPNFDDJX-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCNCC1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.